![molecular formula C23H32N4O4S B2800646 4-cyclopropyl-1-(2-methoxyethyl)-3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2177365-60-3](/img/structure/B2800646.png)
4-cyclopropyl-1-(2-methoxyethyl)-3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropyl-1-(2-methoxyethyl)-3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H32N4O4S and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-1-(2-methoxyethyl)-3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-1-(2-methoxyethyl)-3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analogue Development for Oncology and Diagnostic Applications
The compound PB28, which is structurally similar to the queried chemical, is a potential candidate for therapeutic and diagnostic applications in oncology. Researchers have developed novel analogues with reduced lipophilicity, aiming to enhance the utility of the compound (Abate et al., 2011). These analogues demonstrate significant affinity for receptor subtypes and minimal antiproliferative activity, suggesting potential for targeted cancer treatment and imaging.
Receptor Affinity and Activity Studies
Investigations into the role of piperazine N-atoms in sigma(2) receptor affinity and activity have been conducted using analogues of PB28. This research is crucial for understanding how specific chemical modifications impact receptor binding and activity. The findings indicate that both basic N-atoms are essential for effective sigma(2) receptor binding, with some compounds showing potent sigma(2) affinity and potential antiproliferative activity in cancer cells (Berardi et al., 2009).
Development of Fluorescent Derivatives for Cellular Studies
Fluorescent derivatives of the σ(2) high-affinity ligand PB28 have been synthesized for uptake and cellular localization studies in pancreatic tumor cells. These derivatives help in understanding the mechanisms of action of σ(2) receptors and their role in cell proliferation. Their studies show a correlation between cell proliferation and σ(2) receptor activity, providing insights into tumor cell behavior and potential therapeutic targets (Abate et al., 2011).
Exploration of Anticancer and Antituberculosis Potential
Research into derivatives of similar compounds has shown potential for anticancer and antituberculosis applications. These studies indicate the therapeutic potential of such compounds in treating diseases like cancer and tuberculosis, highlighting the importance of chemical modification in enhancing drug efficacy (Mallikarjuna et al., 2014).
Development of PET Radiotracers
Hybrid structures combining elements of high-affinity σ(2) receptor ligands have been designed for potential use in PET tracer development. These compounds exhibit excellent σ(1)/σ(2) selectivities and interactions with P-gp, making them valuable in the development of diagnostic tools for tumors, especially those overexpressing P-gp (Abate et al., 2011).
Propiedades
IUPAC Name |
4-cyclopropyl-2-(2-methoxyethyl)-5-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-3-yl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4S/c1-31-14-13-26-23(28)27(20-9-10-20)22(24-26)19-7-4-12-25(16-19)32(29,30)21-11-8-17-5-2-3-6-18(17)15-21/h8,11,15,19-20H,2-7,9-10,12-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKGEJOZAIETIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1-(2-methoxyethyl)-3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.